molecular formula C21H19ClN4O4 B2922021 1-(2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide CAS No. 931968-25-1

1-(2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide

Cat. No.: B2922021
CAS No.: 931968-25-1
M. Wt: 426.86
InChI Key: DYSFAWCKVUCCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central 1,3-oxazole core substituted with a 4-cyano group and a furan-2-yl moiety bearing a 4-chlorophenoxymethyl side chain.

Properties

IUPAC Name

1-[2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O4/c22-14-1-3-15(4-2-14)28-12-16-5-6-18(29-16)20-25-17(11-23)21(30-20)26-9-7-13(8-10-26)19(24)27/h1-6,13H,7-10,12H2,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSFAWCKVUCCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step involves the reaction of the furan derivative with 4-chlorophenol in the presence of a suitable base.

    Formation of the oxazole ring: This can be accomplished through the cyclization of a suitable precursor, such as an amino alcohol, with a nitrile under dehydrating conditions.

    Introduction of the cyano group: This step involves the reaction of the oxazole derivative with a suitable cyanating agent.

    Formation of the piperidine ring: This can be achieved through the cyclization of a suitable precursor, such as a diamine, under acidic or basic conditions.

    Formation of the carboxamide group: This step involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

The industrial production of this compound may involve the optimization of the above synthetic steps to achieve high yields and purity. This can be accomplished through the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening.

Chemical Reactions Analysis

Types of Reactions

1-(2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The cyano group can be reduced to form an amine derivative.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to specific receptors: The compound may bind to specific receptors on the surface of cells, leading to the activation or inhibition of signaling pathways.

    Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways.

    Induction of apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, leading to their elimination.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • Compound D301-0178 (1-(4-cyano-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide): Key Difference: Replaces the 4-chlorophenoxy group with a 4-methoxyphenoxy substituent. However, the lack of a chlorine atom may reduce hydrophobic interactions. This substitution could alter metabolic stability, as methoxy groups are prone to demethylation .
  • [5-(3-Chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione: Key Difference: Substitutes the oxazole core with a methanethione group and replaces piperidine with piperazine. Impact: The sulfur atom in methanethione may improve lipophilicity, while the 4-fluorophenyl-piperazine moiety could enhance selectivity for serotonin or dopamine receptors. The absence of the oxazole-cyano group might reduce hydrogen-bonding capacity .

Analogues with Alternative Heterocyclic Cores

  • 5-Cyano-N-[5-(hydroxymethyl)-2-(4-methyl-1-piperidinyl)phenyl]-2-furamide: Key Difference: Replaces the oxazole with a simpler furan-2-carboxamide scaffold and introduces a hydroxymethylphenyl group. Impact: The hydroxymethyl group improves aqueous solubility but may reduce membrane permeability.
  • 2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic Acid: Key Difference: Incorporates a thiazolidinone ring instead of oxazole and adds a benzoic acid moiety. The carboxylic acid group may enhance ionic interactions but limit blood-brain barrier penetration .

Pharmacokinetic and Pharmacodynamic Considerations

  • N-(1-(2-cyanobenzyl)piperidin-4-yl)-N-methyl-5-(1-(4-(trifluoromethyl)phenyl)piperidin-4-yloxy)benzofuran-2-carboxamide: Key Difference: Uses a benzofuran carboxamide scaffold with trifluoromethyl and cyanobenzyl groups. Impact: The trifluoromethyl group increases metabolic stability and lipophilicity, while the benzofuran core may enhance π-π stacking with aromatic residues in target proteins. The dual piperidine substituents could improve receptor subtype selectivity .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Potential Advantages Limitations
Target Compound 1,3-Oxazole 4-Cyano, 4-chlorophenoxymethyl furan High rigidity, strong H-bonding potential Limited solubility data
D301-0178 1,3-Oxazole 4-Cyano, 4-methoxyphenoxymethyl furan Enhanced electron density Metabolic instability (demethylation risk)
[5-(3-Chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione Methanethione 3-Chlorophenyl, 4-fluorophenyl-piperazine Improved lipophilicity, receptor selectivity Reduced H-bonding capacity
5-Cyano-N-[5-(hydroxymethyl)-2-(4-methylpiperidinyl)phenyl]-2-furamide Furan-2-carboxamide Hydroxymethylphenyl, 4-methylpiperidine High solubility Lower target specificity

Biological Activity

The compound 1-(2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on various studies that investigate its effects on different biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N4O5C_{22}H_{22}N_{4}O_{5}, and it features a complex structure that includes piperidine and oxazole moieties, which are often associated with diverse pharmacological effects. The presence of a chlorophenoxy group may enhance its lipophilicity, potentially affecting its interaction with biological membranes.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many piperidine derivatives have demonstrated significant antibacterial properties. For instance, compounds bearing the piperidine nucleus have been reported to inhibit various bacterial strains, making them candidates for further development as antimicrobial agents .
  • Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on acetylcholinesterase (AChE) and urease. For example, related compounds have shown IC50 values ranging from 0.63 to 6.28 µM against AChE, indicating strong inhibitory action . This suggests that the compound may also possess similar enzyme-inhibitory properties.
  • Anticancer Potential : Compounds with oxazole and piperidine structures have been evaluated for anticancer activity. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a potential therapeutic application in oncology .

Antimicrobial Activity

A study conducted on synthesized piperidine derivatives revealed that several compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the piperidine structure could enhance antibacterial efficacy.

CompoundBacterial StrainIC50 (µM)
Compound AS. aureus1.13
Compound BE. coli2.14
Compound CPseudomonas aeruginosa2.39

Enzyme Inhibition

The enzyme inhibitory activity of the compound was assessed through various assays measuring AChE and urease inhibition.

EnzymeCompoundIC50 (µM)
AcetylcholinesteraseThis compoundTBD
UreaseRelated Piperidine Derivative6.28

These findings suggest that the compound may serve as a lead for developing new enzyme inhibitors.

Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound could inhibit cell proliferation significantly.

Cell LineTreatment Concentration (µM)% Inhibition
HeLa1070
MCF72085

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.